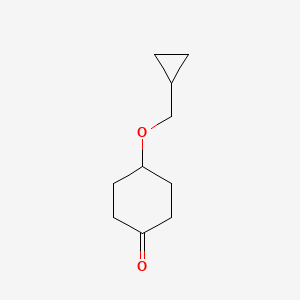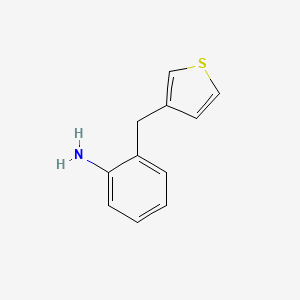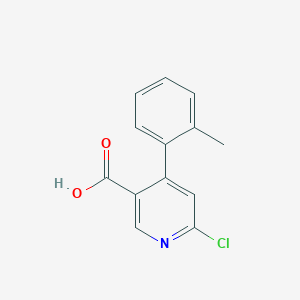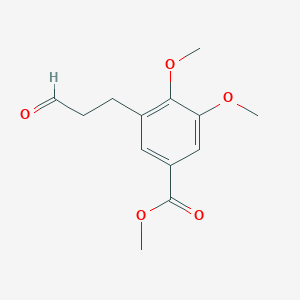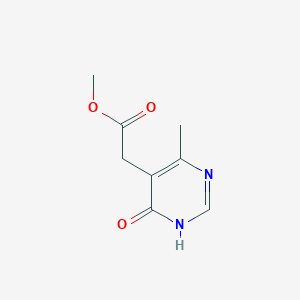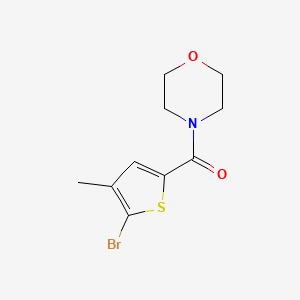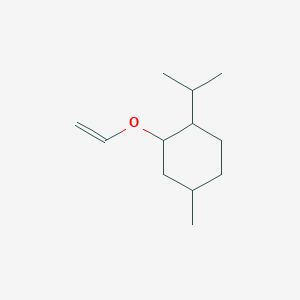
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane is an organic compound that belongs to the class of vinyl ethers. It is characterized by the presence of a vinyl group (CH=CH2) attached to an oxygen atom, which is further connected to a menthol moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane can be synthesized through several methods. One common approach involves the reaction of menthol with acetylene in the presence of a base. Another method involves the elimination reaction of methanol from ethylene glycol dimethyl ether, catalyzed by CaO-based solid bases at atmospheric pressure .
Industrial Production Methods
In industrial settings, menthol vinyl ether is primarily produced via the addition of methanol to acetylene. This process, although effective, is limited by the requirement for high pressures and caustic bases . Recent advancements have explored more sustainable routes, such as using biomass-derived ethylene glycol dimethyl ether as a precursor .
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:
Polymerization: The vinyl group in menthol vinyl ether is prone to polymerization, leading to the formation of polyvinyl ethers.
Cycloaddition Reactions: This compound participates in [4+2] cycloaddition reactions, which are useful in the synthesis of complex organic molecules.
Deprotonation: The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen, allowing the synthesis of various acyl derivatives.
Common Reagents and Conditions
Polymerization: Initiated with Lewis acids like boron trifluoride.
Cycloaddition: Typically involves dienes and dienophiles under controlled conditions.
Deprotonation: Requires strong bases to deprotonate the vinyl carbon.
Major Products Formed
Polyvinyl Ethers: Formed through polymerization reactions.
Cycloadducts: Resulting from cycloaddition reactions.
Acyl Derivatives: Produced via deprotonation and subsequent reactions.
Aplicaciones Científicas De Investigación
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of menthol vinyl ether involves its interaction with various molecular targets and pathways:
Polymerization: The vinyl group undergoes polymerization through a cationic mechanism, initiated by Lewis acids.
Cycloaddition: The vinyl group participates in cycloaddition reactions, forming stable cycloadducts.
Deprotonation: The vinyl carbon can be deprotonated, leading to the formation of reactive intermediates that can undergo further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Vinyl Ether: A simpler vinyl ether with similar reactivity but lacking the menthol moiety.
Ethyl Vinyl Ether: Another vinyl ether with similar properties but different alkyl group.
Cyclohexyl Vinyl Ether: A vinyl ether with a cyclohexyl group, used in similar applications.
Uniqueness of Menthol Vinyl Ether
1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane stands out due to the presence of the menthol moiety, which imparts unique properties such as enhanced biocompatibility and potential medicinal benefits . This makes it particularly valuable in applications where both reactivity and biocompatibility are desired.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |
Clave InChI |
IZPAEFLHCVEFSX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OC=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


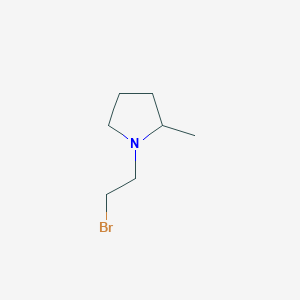
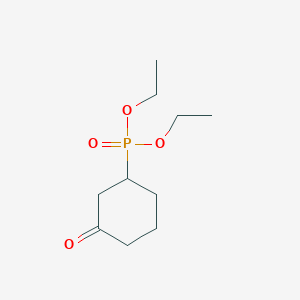
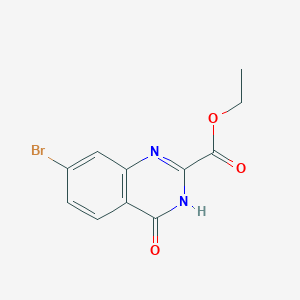
![Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-](/img/structure/B8716632.png)
![3-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-1-amine](/img/structure/B8716638.png)
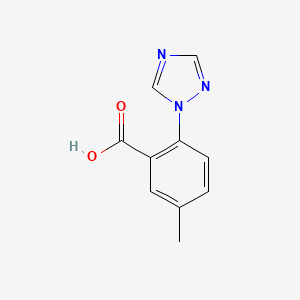
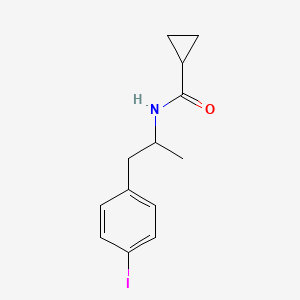
![2H-Pyrido[1,2-a]pyrazine-2-carboxylic acid, octahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester, (7R,9aS)-rel-](/img/structure/B8716656.png)
